molecular formula C16H18N4O5S B6061222 methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate

methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate

Cat. No. B6061222
M. Wt: 378.4 g/mol
InChI Key: ZQXCEDXQAXRANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate, also known as MTAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MTAB is a member of the thiadiazole family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate is not yet fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancerous processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins that contribute to cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

Methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable under a range of conditions, making it easy to handle and store. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its biological activity is not yet fully understood. In addition, the effects of this compound may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its biological activity could lead to the development of more effective drugs based on this compound. Another potential direction is to investigate the potential of this compound as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which will be critical for its eventual use as a drug.

Synthesis Methods

Methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate can be synthesized using a series of chemical reactions. The first step involves the reaction of 4-morpholin-4-yl-1,2,5-thiadiazole-3-carboxylic acid with thionyl chloride to form 4-morpholin-4-yl-1,2,5-thiadiazole-3-carbonyl chloride. The resulting compound is then reacted with methyl 2-amino benzoate in the presence of a base to form this compound. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis. This compound has also been found to exhibit anti-cancer activity, making it a potential candidate for the treatment of various types of cancer. In addition, this compound has been found to exhibit anti-microbial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 2-[[2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-23-16(22)11-4-2-3-5-12(11)17-13(21)10-25-15-14(18-26-19-15)20-6-8-24-9-7-20/h2-5H,6-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXCEDXQAXRANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=NSN=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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